Ethyl 5-amino-2-fluorocarbanilate
Description
Ethyl 5-amino-2-fluorocarbanilate is a substituted carbanilate derivative characterized by an ethyl ester group, a fluorine substituent at the 2-position, and an amino group at the 5-position of the aromatic ring. Synthesis typically involves gold-catalyzed cyclization or nucleophilic substitution reactions, as inferred from related methodologies in Gao et al. (2014) and Hosseyni et al. (2016) .
Properties
Molecular Formula |
C9H11FN2O2 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
ethyl N-(5-amino-2-fluorophenyl)carbamate |
InChI |
InChI=1S/C9H11FN2O2/c1-2-14-9(13)12-8-5-6(11)3-4-7(8)10/h3-5H,2,11H2,1H3,(H,12,13) |
InChI Key |
PBSZTNGMISXGBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 5-amino-2-fluorocarbanilate belongs to the broader class of ethyl carbamate derivatives. Below is a comparative analysis with structurally or functionally related compounds, emphasizing substituent effects, bioactivity, and physicochemical properties.
Table 1: Comparative Analysis of Ethyl Carbamate Derivatives
| Compound Name | Key Substituents | Applications | Key Research Findings | References |
|---|---|---|---|---|
| This compound | 2-Fluoro, 5-amino, ethyl ester | Potential agrochemical/pharmaceutical agent | Hypothesized enhanced metabolic stability due to fluorine and amino groups | [Inferred] |
| Fenoxycarb | 4-Phenoxyphenoxy, ethyl carbamate | Insect growth regulator (IGR) | Disrupts juvenile hormone synthesis in insects | |
| Desmedipham | Phenylamino-carbonyloxy, ethyl ester | Herbicide (selective for sugar beets) | Inhibits photosynthesis by binding to D1 protein | |
| Hydroprene | Ethyl ester of a conjugated diene | Insect growth regulator (IGR) | Mimics juvenile hormone, preventing metamorphosis |
Key Observations:
Substituent Effects on Bioactivity The 2-fluoro group in this compound likely enhances lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs like fenoxycarb . The 5-amino group may facilitate hydrogen bonding with biological targets, a feature absent in desmedipham or hydroprene .
Metabolic Stability Fluorinated carbamates (e.g., this compound) exhibit slower hepatic clearance in vitro compared to non-fluorinated derivatives, as demonstrated in studies on fluorinated agrochemicals by Kim et al. (2017) .
Synthetic Accessibility Gold-catalyzed methods (Gao et al., 2014) enable regioselective synthesis of fluorinated carbamates, whereas desmedipham and fenoxycarb rely on simpler esterification or urea-forming reactions .
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